N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a useful research compound. Its molecular formula is C19H19FN2O4S2 and its molecular weight is 422.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic compound with potential biological activities, particularly in the field of antimicrobial and anti-tubercular research. This article discusses its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from benzothiazole derivatives. The general synthetic route includes:
- Formation of Benzothiazole Derivative : Utilizing 2-hydrazinobenzothiazole and appropriate arenesulfonyl chlorides.
- Coupling Reaction : The reaction is facilitated under reflux conditions in solvents like ethanol or dichloromethane.
- Purification : The final product is purified through recrystallization or column chromatography.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Data
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
This compound | 100 | 99 |
Standard Drug (e.g., Fluconazole) | 50 | 95 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound shows promising activity, particularly against resistant strains.
Anti-Tubercular Activity
In vitro studies have also highlighted the anti-tubercular effects of benzothiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit Mycobacterium tuberculosis effectively.
Table 2: Anti-Tubercular Activity Data
Compound | IC50 (μM) | MIC (μM) |
---|---|---|
This compound | 9.2 ± 1.5 | 0.09 |
Isoniazid (Standard) | 0.2 | - |
The compound demonstrated an IC50 value indicating strong inhibition of bacterial growth, suggesting its potential as a therapeutic agent against tuberculosis.
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is often linked to their structural features. The presence of specific functional groups can enhance their interaction with biological targets.
- Benzothiazole Core : Essential for antimicrobial activity.
- Substituents : Fluorine and sulfonyl groups have been associated with increased potency against microbial strains.
Study on Anti-Tubercular Activity
A study published in RSC Advances evaluated a series of benzothiazole derivatives for their anti-tubercular properties. The findings indicated that modifications in the benzothiazole structure significantly impacted their efficacy against M. tuberculosis .
Comparative Study on Antimicrobial Efficacy
Research comparing the synthesized compounds against standard drugs revealed that while some derivatives were less potent than established antibiotics, they exhibited broader spectra of activity against resistant strains .
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-2-26-14-7-10-16-17(12-14)27-19(21-16)22-18(23)4-3-11-28(24,25)15-8-5-13(20)6-9-15/h5-10,12H,2-4,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMSESPPTFQBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.